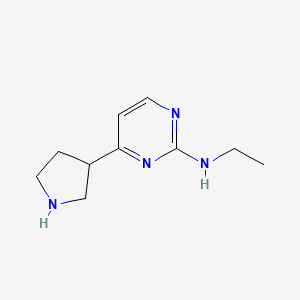
5-(2-Piperidin-4-ylethoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Piperidin-4-ylethoxy)isoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties. Isoquinoline is a structural isomer of quinoline and is known for its presence in various natural alkaloids. Piperidine, on the other hand, is a six-membered ring containing one nitrogen atom. The combination of these two structures in this compound makes it an interesting compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Piperidin-4-ylethoxy)isoquinoline typically involves the condensation of isoquinoline derivatives with piperidine derivatives. One common method is the use of a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium (III) to activate C-H bonds and facilitate cyclization . Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Piperidin-4-ylethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-(2-Piperidin-4-ylethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 5-(2-Piperidin-4-ylethoxy)isoquinoline involves its interaction with various molecular targets and pathways. For instance, isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, piperidine derivatives can interact with neurotransmitter receptors, affecting neural signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.
Isoquinoline: Shares the isoquinoline moiety but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the isoquinoline structure
Uniqueness
5-(2-Piperidin-4-ylethoxy)isoquinoline is unique due to its combined structural features of both isoquinoline and piperidine. This dual structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Eigenschaften
Molekularformel |
C16H20N2O |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
5-(2-piperidin-4-ylethoxy)isoquinoline |
InChI |
InChI=1S/C16H20N2O/c1-2-14-12-18-10-6-15(14)16(3-1)19-11-7-13-4-8-17-9-5-13/h1-3,6,10,12-13,17H,4-5,7-9,11H2 |
InChI-Schlüssel |
XJGZLXZZLRNVIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCOC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)

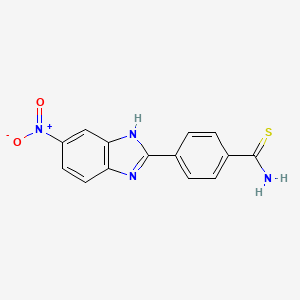
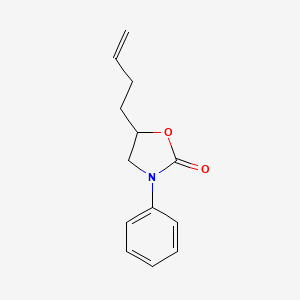
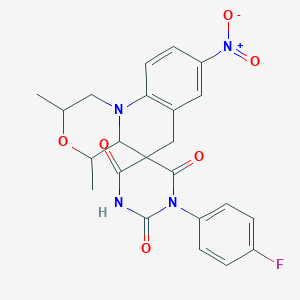
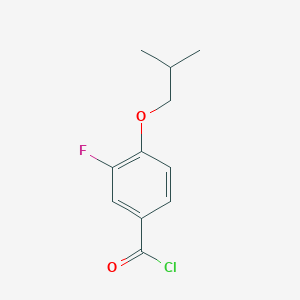
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)


